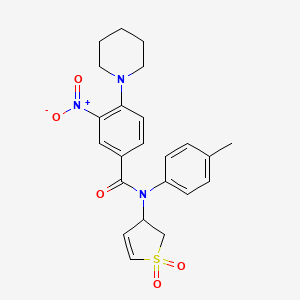
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-(piperidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-(piperidin-1-yl)benzamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-(piperidin-1-yl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a thiophene moiety and a piperidine ring, suggests possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N4O4S |
| Molecular Weight | 398.47 g/mol |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The presence of the piperidine moiety may allow for interactions with various enzymes, including those involved in neurotransmitter metabolism.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Oxidative Stress Response : The thiophene component could contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds containing piperidine and thiophene groups. For instance:
- A study demonstrated that similar piperidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Research indicates that thiophene derivatives can exert neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes:
- Analogous compounds have shown neuroprotective properties in models of neurodegenerative diseases by reducing oxidative stress and preventing neuronal cell death .
Antimicrobial Activity
Compounds with similar structural features have been reported to possess antimicrobial properties:
- A series of piperidine derivatives demonstrated inhibitory effects against bacterial strains, suggesting potential applications as antimicrobial agents .
Study 1: Anticancer Activity
In a recent study published in MDPI, researchers synthesized a series of piperidine-containing compounds and evaluated their cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
Study 2: Neurotoxicity Assessment
Another investigation assessed the neurotoxic potential of thiophene derivatives in murine models. The study found that compounds oxidized by MAO-B exhibited neurotoxic effects, emphasizing the importance of metabolic pathways in determining the safety profile of such compounds .
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-5-8-19(9-6-17)25(20-11-14-32(30,31)16-20)23(27)18-7-10-21(22(15-18)26(28)29)24-12-3-2-4-13-24/h5-11,14-15,20H,2-4,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKUYOXTZXAACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














